

# Improving the stability of formulations containing Arlasolve DMI

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## Compound of Interest

Compound Name: Arlasolve DMI

Cat. No.: B1218769

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## Arlasolve DMI Formulation Stability: A Technical Support Center

Welcome to the Technical Support Center for Arlasolve™ DMI. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of formulations containing Arlasolve™ DMI (Dimethyl Isosorbide). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during formulation development.

### Frequently Asked Questions (FAQs)

Q1: What is Arlasolve™ DMI and what are its primary functions in a formulation?

Arlasolve™ DMI, with the INCI name Dimethyl Isosorbide, is a high-purity solvent and carrier. Its primary functions in a formulation are to:

- Enhance the penetration of active ingredients into the upper layers of the epidermis.<sup>[1][2]</sup>

- Improve the shelf stability of active ingredients, particularly those susceptible to hydrolysis and transesterification.[1][3][4]
- Solubilize a wide range of active pharmaceutical ingredients (APIs), preventing their recrystallization in the formulation.[4]
- Reduce irritation associated with certain active ingredients, such as benzoyl peroxide, by preventing their re-agglomeration on the skin.[5][6]

Q2: What are the general stability characteristics of Arlasolve™ DMI itself?

Arlasolve™ DMI is a stable ingredient under typical formulation conditions. It is:

- Stable across a broad pH range, typically between 3 and 10.[2]
- Heat stable up to 80°C, though it is best to add it during the cool-down phase to protect sensitive active ingredients in the formulation.[2]
- Not expected to hydrolyze in the environmental pH range of 4-9.[7]

Q3: Is Arlasolve™ DMI compatible with most common cosmetic and pharmaceutical ingredients?

Yes, Arlasolve™ DMI is compatible with a wide array of ingredients, including:[2]

- Alpha-hydroxy acids (AHAs)
- Beta-hydroxy acids (BHAs)
- Retinoids
- Niacinamide
- Ascorbic acid derivatives
- Most botanical extracts

However, it is important to note that Arlasolve™ DMI is insoluble in:[3]

- Hydrogenated castor oil
- Lanolin
- Mineral oils
- Silicone oil (dimethicone)

## Troubleshooting Guide

### Issue 1: Precipitation or Crystallization of the Active Ingredient in the Formulation

Question: My active ingredient is precipitating out of my Arlasolve™ DMI-containing formulation over time. What could be the cause and how can I fix it?

Possible Causes and Solutions:

Possible Cause	Explanation	Troubleshooting Steps
Exceeded Solubility Limit	The concentration of the active ingredient may be too high for the solvent system at a given temperature.	<ol style="list-style-type: none"> <li>1. Reduce the concentration of the active ingredient.</li> <li>2. Increase the concentration of Arlasolve™ DMI, as it is an excellent solubilizer.<sup>[6]</sup></li> <li>3. Incorporate a co-solvent that is miscible with Arlasolve™ DMI and has a high solubilizing capacity for the specific active.</li> </ol>
Temperature Fluctuations	Changes in temperature during storage can affect the solubility of the active ingredient, leading to crystallization upon cooling.	<ol style="list-style-type: none"> <li>1. Evaluate the formulation's stability at various temperature cycles (e.g., 4°C to 40°C) to identify the critical temperature range.</li> <li>2. Store the final product within a recommended, stable temperature range.</li> </ol>
pH Shift	The pH of the formulation may have shifted over time to a point where the active ingredient is less soluble.	<ol style="list-style-type: none"> <li>1. Measure the pH of the formulation at different time points to check for drift.</li> <li>2. Incorporate a suitable buffering system to maintain the pH within the optimal range for the active ingredient's solubility.</li> </ol>
Presence of Water	For water-sensitive actives, the presence of even small amounts of water can induce hydrolysis, leading to the formation of less soluble degradation products.	<ol style="list-style-type: none"> <li>1. Use the "Super Refined" grade of Arlasolve™ DMI, which has very low water content.</li> <li>2. Minimize exposure to atmospheric moisture during manufacturing and packaging.</li> </ol>

## Issue 2: Phase Separation in an Emulsion

Question: My emulsion containing Arlasolve™ DMI is separating. Why is this happening and what can I do to improve its stability?

## Possible Causes and Solutions:

Possible Cause	Explanation	Troubleshooting Steps
Incompatibility with Oily Phase Components	Arlasolve™ DMI is insoluble in certain non-polar ingredients like mineral oil, silicone oil, and lanolin.[3] If these are major components of your oil phase, it can lead to separation.	<ol style="list-style-type: none"> <li>1. Replace the incompatible oil phase components with esters or other oils that are more compatible with Arlasolve™ DMI.</li> <li>2. Reduce the concentration of Arlasolve™ DMI or the incompatible oil.</li> </ol>
Incorrect Emulsifier System	The type or concentration of the emulsifier may not be suitable for creating a stable emulsion with Arlasolve™ DMI, which is highly polar.	<ol style="list-style-type: none"> <li>1. Select an emulsifier or emulsifier blend with an appropriate Hydrophile-Lipophile Balance (HLB) for the specific oil phase and the presence of a polar solvent.</li> <li>2. Increase the concentration of the emulsifier.</li> </ol>
High Concentration of Arlasolve™ DMI	A high concentration of Arlasolve™ DMI can disrupt the emulsion structure by altering the polarity of the aqueous phase.	<ol style="list-style-type: none"> <li>1. Experiment with lower concentrations of Arlasolve™ DMI to find the optimal level that provides the desired benefits without compromising emulsion stability.</li> <li>2. Incorporate a stabilizer or thickener into the aqueous phase to increase viscosity and prevent droplet coalescence.</li> </ol>

## Issue 3: Degradation of the Active Ingredient

Question: I am observing a loss of potency of my active ingredient in a formulation containing Arlasolve™ DMI. What are the likely degradation pathways and how can I mitigate them?

## Possible Causes and Solutions:

Possible Cause	Explanation	Troubleshooting Steps
Hydrolysis	If the active ingredient is susceptible to hydrolysis (e.g., esters), the presence of water in the formulation can lead to its degradation.	<ol style="list-style-type: none"> <li>1. Use the "Super Refined" grade of Arlasolve™ DMI to minimize water content.</li> <li>2. Protect the formulation from moisture during manufacturing and storage.</li> <li>3. Adjust the pH to a range where the active ingredient is most stable against hydrolysis.</li> </ol>
Oxidation	Some active ingredients are sensitive to oxidation, which can be accelerated by impurities like peroxides that may be present in excipients.	<ol style="list-style-type: none"> <li>1. Use "Super Refined" Arlasolve™ DMI, which has low peroxide values.<sup>[8]</sup></li> <li>2. Incorporate an antioxidant into the formulation.</li> <li>3. Use packaging that minimizes exposure to air and light.</li> </ol>
Interaction with Impurities from other Excipients	Reactive impurities from other excipients in the formulation (e.g., aldehydes, metals) can interact with and degrade the active ingredient. <sup>[9]</sup>	<ol style="list-style-type: none"> <li>1. Source high-purity grades for all excipients.</li> <li>2. Conduct compatibility studies between the active ingredient and each excipient individually in the presence of Arlasolve™ DMI to identify any adverse interactions.</li> </ol>

## Experimental Protocols

### Protocol 1: Accelerated Stability Testing of a Topical Formulation Containing Arlasolve™ DMI

This protocol outlines a general procedure for assessing the stability of a topical formulation (e.g., cream, lotion, serum) containing Arlasolve™ DMI under accelerated conditions.

1. Objective: To evaluate the physical and chemical stability of the formulation at elevated temperature and humidity over a defined period to predict its shelf life under normal storage conditions.

2. Materials and Equipment:

- Final formulation packaged in the intended commercial packaging.
- Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
- Control storage at room temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
- Viscometer.
- pH meter.
- Microscope.
- High-Performance Liquid Chromatography (HPLC) system for quantifying the active ingredient.
- Other analytical instruments as needed for specific active ingredients.

3. Methodology:

- Initial Analysis (Time 0):
  - Analyze the formulation for its initial properties:
    - Physical Appearance: Color, odor, and texture.
    - pH.
    - Viscosity.
    - Microscopic evaluation: To check for crystallization or changes in emulsion droplet size.
    - Assay of the active ingredient using a validated HPLC method.

- Sample Storage:
  - Place a sufficient number of packaged samples in the stability chambers at both accelerated and room temperature conditions.
- Time Points for Analysis:
  - Pull samples for analysis at predetermined intervals. For a 3-month accelerated study, typical time points are:
    - 1 month
    - 2 months
    - 3 months
- Analysis at Each Time Point:
  - At each interval, analyze the samples from both storage conditions for the same parameters as the initial analysis (physical appearance, pH, viscosity, microscopic evaluation, and active ingredient assay).

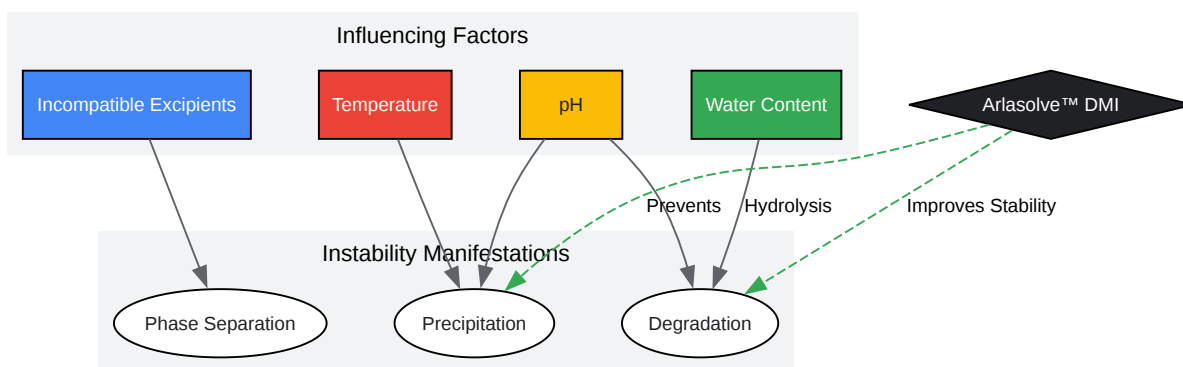
#### 4. Data Presentation and Interpretation:

- Record all quantitative data (pH, viscosity, active ingredient concentration) in a table for easy comparison across different time points and storage conditions.
- Any significant change (e.g., >5-10% loss of active ingredient, significant change in pH or viscosity, phase separation, crystallization) at accelerated conditions may indicate potential stability issues.

## Visualizations

### Signaling Pathway for Formulation Instability

This diagram illustrates the potential pathways leading to formulation instability.



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Potential pathways to formulation instability.

## Experimental Workflow for Stability Testing

This diagram outlines the general workflow for conducting a stability study.



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Workflow for a typical stability study.

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